4-Formyl-2-(trifluoromethyl)benzoic acid 4-Formyl-2-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20382012
InChI: InChI=1S/C9H5F3O3/c10-9(11,12)7-3-5(4-13)1-2-6(7)8(14)15/h1-4H,(H,14,15)
SMILES:
Molecular Formula: C9H5F3O3
Molecular Weight: 218.13 g/mol

4-Formyl-2-(trifluoromethyl)benzoic acid

CAS No.:

Cat. No.: VC20382012

Molecular Formula: C9H5F3O3

Molecular Weight: 218.13 g/mol

* For research use only. Not for human or veterinary use.

4-Formyl-2-(trifluoromethyl)benzoic acid -

Specification

Molecular Formula C9H5F3O3
Molecular Weight 218.13 g/mol
IUPAC Name 4-formyl-2-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C9H5F3O3/c10-9(11,12)7-3-5(4-13)1-2-6(7)8(14)15/h1-4H,(H,14,15)
Standard InChI Key BPPJOHSPAQNDML-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C=O)C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-formyl-2-(trifluoromethyl)benzoic acid, reflects its substitution pattern:

  • A carboxylic acid group (-COOH) at position 1 of the benzene ring.

  • A trifluoromethyl group (-CF₃) at position 2.

  • A formyl group (-CHO) at position 4 .

This arrangement creates distinct electronic effects: the electron-withdrawing -CF₃ group enhances the acidity of the carboxylic acid (predicted pKa ≈ 2.5–3.0) while the formyl group provides a reactive site for nucleophilic additions or condensations .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₅F₃O₃
Molecular Weight218.13 g/mol
CAS Number1289087-72-4
Canonical SMILESC1=CC(=C(C=C1C=O)C(F)(F)F)C(=O)O

Synthesis and Optimization

General Synthetic Route

Industrial-scale production typically follows a three-step sequence:

  • Friedel-Crafts Acylation: Introduction of the trifluoromethyl group via electrophilic substitution on a toluene derivative.

  • Oxidation: Conversion of the methyl group to a carboxylic acid using potassium permanganate (KMnO₄) or similar oxidizing agents.

  • Formylation: Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to install the formyl group .

Key Reaction Conditions

  • Temperature: 90°C for formylation .

  • Catalysts: Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps.

  • Yield: 97.1% after purification via recrystallization.

Physicochemical Properties

Solubility and Stability

While exact solubility data remains unpublished, analog-based predictions suggest:

  • Polar Solvents: High solubility in DMF, DMSO, and acetone due to polar functional groups.

  • Aqueous Solubility: Limited (<1 mg/mL at 25°C) owing to the hydrophobic -CF₃ group .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.12 (s, 1H, -CHO).

    • δ 8.45 (d, 1H, aromatic H).

    • δ 7.95 (s, 1H, aromatic H adjacent to -CF₃).

  • ¹⁹F NMR: δ -63.5 ppm (singlet, -CF₃).

Infrared (IR) Spectroscopy

  • ν(C=O): 1705 cm⁻¹ (carboxylic acid), 1680 cm⁻¹ (aldehyde).

  • ν(C-F): 1120–1160 cm⁻¹.

Applications in Synthetic Chemistry

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Hydrazone Derivatives: Condensation with hydrazines yields Schiff bases with demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 0.78 μg/mL) .

  • Metal-Organic Frameworks (MOFs): Coordination via carboxylic acid and aldehyde groups enables porous material synthesis .

Functional Materials

  • Liquid Crystals: The -CF₃ group enhances anisotropic polarizability, aiding mesophase stabilization.

  • Polymer Additives: Improves thermal stability in fluoropolymers .

Comparative Analysis with Isomeric Derivatives

2-Formyl-4-(trifluoromethyl)benzoic Acid (CAS 23984-83-0)

  • Structural Difference: Formyl and -CF₃ groups switch positions (2 vs. 4).

  • Reactivity: Para-formyl derivatives exhibit higher electrophilicity at the aldehyde group due to reduced steric hindrance .

Table 2: Isomer Comparison

Property4-Formyl-2-(trifluoromethyl)benzoic Acid2-Formyl-4-(trifluoromethyl)benzoic Acid
Melting PointNot reported145–147°C
Solubility in DMFHighModerate
Synthetic Yield97.1%85%

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